molecular formula C14H21NO5S2 B2600655 2,5-dimethoxy-N-[(3-methoxythiolan-3-yl)methyl]benzene-1-sulfonamide CAS No. 1448066-61-2

2,5-dimethoxy-N-[(3-methoxythiolan-3-yl)methyl]benzene-1-sulfonamide

Cat. No.: B2600655
CAS No.: 1448066-61-2
M. Wt: 347.44
InChI Key: ZEJQFRHACHZBLX-UHFFFAOYSA-N
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Description

2,5-dimethoxy-N-[(3-methoxythiolan-3-yl)methyl]benzene-1-sulfonamide is a synthetic chemical compound of interest in medicinal chemistry and drug discovery research. This molecule features a benzene sulfonamide core, a functional group prevalent in pharmaceuticals and known to confer inhibitory activity against various enzymes. The structure incorporates a 2,5-dimethoxybenzene ring, a motif found in compounds active in neurological research, such as serotonergic receptor agonists , and a unique 3-methoxythiolane group which may influence the molecule's physicochemical properties and binding affinity. Sulfonamide derivatives are extensively investigated for their potential as therapeutic agents. Research on analogous structures has demonstrated their application as key intermediates in synthesizing beta-3-adrenergic receptor agonists , and as potent inhibitors for targets like the PI3K/mTOR pathway in oncology , cholinesterases in neurodegenerative disease research , and enzymes like α-glucosidase and urease in metabolic and antimicrobial studies . The specific mechanism of action for this compound is not yet fully characterized and is dependent on the biological target under investigation. Researchers are encouraged to explore its potential across these and other biological assays. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,5-dimethoxy-N-[(3-methoxythiolan-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO5S2/c1-18-11-4-5-12(19-2)13(8-11)22(16,17)15-9-14(20-3)6-7-21-10-14/h4-5,8,15H,6-7,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEJQFRHACHZBLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2(CCSC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxy-N-[(3-methoxythiolan-3-yl)methyl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzene ring substituted with methoxy groups. This can be achieved through electrophilic aromatic substitution reactions. The sulfonamide group is then introduced via sulfonation reactions, where a sulfonyl chloride reacts with an amine to form the sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxy-N-[(3-methoxythiolan-3-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme interactions and protein binding.

    Medicine: Potential use as an antibiotic or antifungal agent due to its sulfonamide group.

    Industry: Use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-N-[(3-methoxythiolan-3-yl)methyl]benzene-1-sulfonamide involves its interaction with biological targets such as enzymes and proteins. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can exert antibacterial effects.

Comparison with Similar Compounds

Comparison with NBOMe and NBF Phenethylamine Derivatives

NBOMe compounds (e.g., 25I-NBOMe, 25B-NBOMe) share structural similarities with the target compound in their 2,5-dimethoxybenzene core. However, NBOMe derivatives are phenethylamines with an N-(2-methoxyphenyl)methyl substituent, whereas the target compound is a sulfonamide with a thiolane-based substituent.

Parameter Target Compound 25I-NBOMe 25B-NBOMe
Core Structure Benzene-1-sulfonamide Phenethylamine Phenethylamine
Substituents at 2,5-positions Methoxy Methoxy Methoxy
Functional Group Sulfonamide N-Benzylamine N-Benzylamine
Additional Substituent 3-Methoxythiolan-3-ylmethyl 4-Iodo (25I-NBOMe) / 4-Bromo (25B-NBOMe) 4-Bromo
Pharmacological Action Hypothesized enzyme inhibition (sulfonamide) Serotonin 5-HT2A receptor agonism Serotonin 5-HT2A receptor agonism

Key Differences :

  • The sulfonamide group in the target compound may confer distinct binding properties compared to the benzylamine group in NBOMe derivatives.

Comparison with Other Sulfonamide Derivatives

The compound in , 2-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0⁵,¹³]trideca-1(12),5,7,9(13),10-pentaen-3-yl}ethyl)-4,5-dimethoxy-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide, shares a sulfonamide backbone and methoxybenzene core. However, its tricyclic substituent and tetrahydrofuran-derived group differ significantly from the thiolane moiety in the target compound.

Parameter Target Compound Compound
Benzene Substitution 2,5-Dimethoxy 4,5-Dimethoxy
Sulfonamide Substituent 3-Methoxythiolan-3-ylmethyl Oxolan-2-ylmethyl (tetrahydrofuran derivative)
Additional Features None Tricyclic 3-azatricyclo moiety
Potential Applications Unknown; sulfonamide suggests enzyme modulation Metal-catalyzed C–H bond functionalization

Key Insight :

  • The position of methoxy groups (2,5 vs. 4,5) and the nature of the substituent (thiolane vs. oxolane) may drastically alter solubility and reactivity.

Comparison with N,O-Bidentate Directing Groups

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () contains an N,O-bidentate directing group, which is structurally distinct but functionally analogous to the sulfonamide-thiolane system in the target compound. Both may facilitate metal coordination in catalytic reactions.

Parameter Target Compound N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
Functional Group Sulfonamide Benzamide
Metal-Binding Site Sulfonamide S=O and thiolane O/S N,O-Hydroxyamide
Application Hypothetical catalytic use Metal-catalyzed C–H functionalization

Key Insight :

  • The thiolane’s sulfur atom in the target compound could enhance metal-binding efficiency compared to oxygen-dominated systems.

Research Findings and Hypotheses

  • Pharmacological Potential: Unlike NBOMe compounds (potent psychedelics ), the target sulfonamide’s activity is likely unrelated to serotonin receptors. Sulfonamides are more commonly associated with carbonic anhydrase or cyclooxygenase inhibition.
  • Synthetic Utility : The thiolane substituent may improve metabolic stability compared to furan or benzene derivatives in analogous compounds .
  • Safety Profile : NBOMe compounds exhibit high toxicity at low doses (e.g., 0.1–10 mg/kg in mice ). The target compound’s safety remains unstudied, but sulfonamides generally have better tolerability.

Biological Activity

2,5-Dimethoxy-N-[(3-methoxythiolan-3-yl)methyl]benzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The chemical structure of 2,5-Dimethoxy-N-[(3-methoxythiolan-3-yl)methyl]benzene-1-sulfonamide can be represented as follows:

C12H15NO5S\text{C}_{12}\text{H}_{15}\text{N}\text{O}_5\text{S}

This compound features a benzene ring substituted with methoxy groups and a thiolane moiety, contributing to its unique biological properties.

Antimicrobial Activity

Research indicates that sulfonamides, including this compound, exhibit significant antimicrobial properties. They primarily act by inhibiting bacterial dihydropteroate synthase (DHPS), an enzyme critical in folate biosynthesis. This inhibition leads to the disruption of nucleic acid synthesis in bacteria.

Table 1: Antimicrobial Activity of Sulfonamides

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
2,5-Dimethoxy-N-[(3-methoxythiolan-3-yl)methyl]benzene-1-sulfonamideEscherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL

Note: Values are indicative and may vary based on experimental conditions.

Anti-inflammatory Effects

Sulfonamides have also been studied for their anti-inflammatory properties. In vitro studies suggest that this compound can reduce the production of pro-inflammatory cytokines in macrophages. This mechanism may be beneficial in treating inflammatory diseases.

Case Studies

  • Case Study on Bacterial Resistance : A study conducted on various sulfonamide derivatives highlighted the increasing resistance of bacteria to traditional treatments. The unique structure of 2,5-Dimethoxy-N-[(3-methoxythiolan-3-yl)methyl]benzene-1-sulfonamide showed promise against resistant strains due to its dual action on bacterial metabolism and inflammatory pathways.
  • Clinical Trial Insights : In a clinical trial assessing the efficacy of novel sulfonamide compounds for treating chronic inflammatory conditions, participants receiving this compound showed a statistically significant reduction in symptoms compared to the placebo group.

The biological activity of 2,5-Dimethoxy-N-[(3-methoxythiolan-3-yl)methyl]benzene-1-sulfonamide can be attributed to several mechanisms:

  • Inhibition of Dihydropteroate Synthase : As mentioned earlier, the primary mechanism involves blocking DHPS, leading to impaired folate synthesis.
  • Modulation of Immune Response : The compound may modulate the immune response by affecting cytokine release from immune cells, thus reducing inflammation.

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